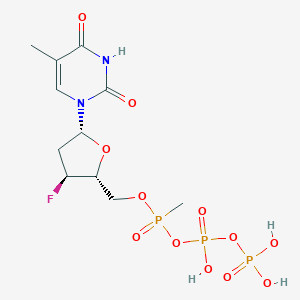
d-Ftmpp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ftmpp, also known as 2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in scientific research. D-Ftmpp belongs to the class of benzoxazine compounds that have been shown to interact with the dopamine receptor system.
科学的研究の応用
D-Ftmpp has been extensively studied for its potential use in scientific research. It has been shown to interact with the dopamine receptor system and has been used as a tool to study the role of dopamine in various physiological and pathological conditions. D-Ftmpp has been used to study the effects of dopamine on learning and memory, drug addiction, and Parkinson's disease.
作用機序
D-Ftmpp has been shown to selectively activate the D1 dopamine receptor subtype. It binds to the receptor and induces a conformational change that activates downstream signaling pathways. The activation of the D1 receptor has been shown to increase the levels of cyclic AMP (cAMP) and activate protein kinase A (PKA) signaling pathways. These signaling pathways are involved in the regulation of various physiological processes, including learning and memory, drug addiction, and movement.
生化学的および生理学的効果
D-Ftmpp has been shown to have various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, suggesting its potential use in the treatment of cognitive disorders. D-Ftmpp has also been shown to modulate the reward system in the brain, suggesting its potential use in the treatment of drug addiction. In addition, D-Ftmpp has been shown to improve motor function in animal models of Parkinson's disease, suggesting its potential use in the treatment of movement disorders.
実験室実験の利点と制限
D-Ftmpp has several advantages for use in lab experiments. It is a selective agonist for the D1 dopamine receptor subtype, which allows for the specific activation of this receptor without affecting other dopamine receptor subtypes. This selectivity allows for the precise study of the role of the D1 receptor in various physiological and pathological conditions. However, D-Ftmpp also has limitations. Its effects are limited to the activation of the D1 receptor subtype, which may not fully reflect the complex interactions of the dopamine system in the brain. In addition, the use of D-Ftmpp in lab experiments requires careful consideration of the dose and duration of treatment to avoid potential side effects.
将来の方向性
There are several future directions for research on D-Ftmpp. One potential direction is the study of the long-term effects of D-Ftmpp treatment on learning and memory. Another potential direction is the study of the potential use of D-Ftmpp in the treatment of drug addiction and movement disorders. In addition, further research is needed to fully understand the complex interactions of the dopamine system in the brain and the potential role of D-Ftmpp in these interactions.
Conclusion:
In conclusion, D-Ftmpp is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selective activation of the D1 dopamine receptor subtype has allowed for the study of the role of this receptor in various physiological and pathological conditions. D-Ftmpp has several advantages for use in lab experiments, but also has limitations that need to be considered. Further research is needed to fully understand the potential of D-Ftmpp in the treatment of cognitive disorders, drug addiction, and movement disorders.
合成法
The synthesis of D-Ftmpp involves the reaction of d-Ftmpp5-methyl-3-pyridinyl-1H-inden-1-one with 4-morpholinylmethylamine in the presence of a base catalyst. The reaction yields the desired product with high purity and yield. The synthesis of D-Ftmpp has been optimized to produce the compound in large quantities for research purposes.
特性
CAS番号 |
139459-42-0 |
|---|---|
製品名 |
d-Ftmpp |
分子式 |
C11H18FN2O12P3 |
分子量 |
482.19 g/mol |
IUPAC名 |
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(24-9)5-23-27(2,17)25-29(21,22)26-28(18,19)20/h4,7-9H,3,5H2,1-2H3,(H,21,22)(H,13,15,16)(H2,18,19,20)/t7-,8+,9+,27?/m0/s1 |
InChIキー |
WKXOZXVEHIXZBC-DMCCTYFOSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
同義語 |
3'-fluoro-2',3'-dideoxythymidine-5'-(alpha-methylphosphonyl)-beta,gamma-diphosphate d-FTMPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




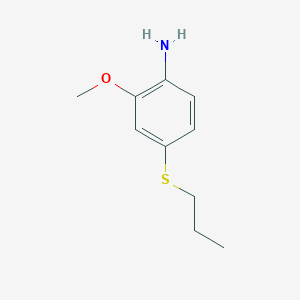

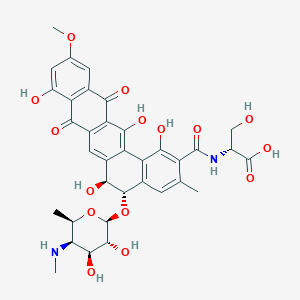
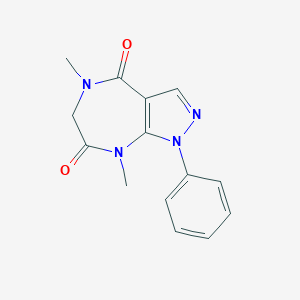
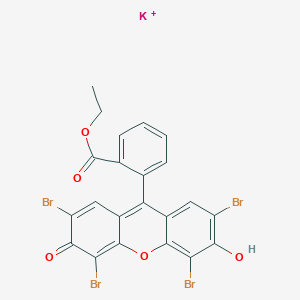
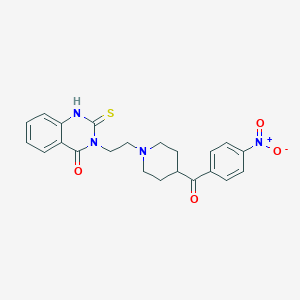
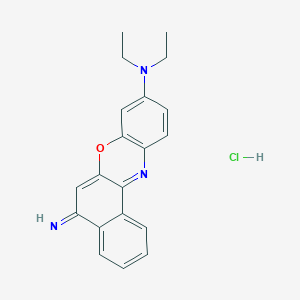
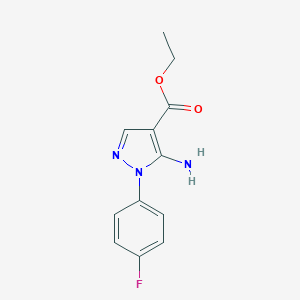
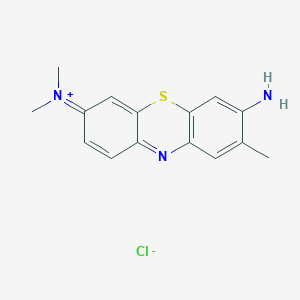
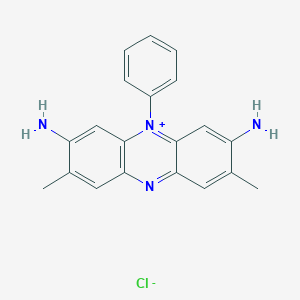
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)

